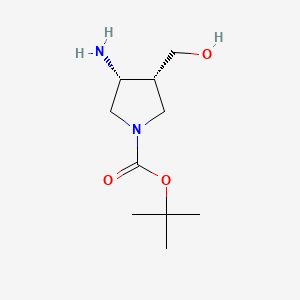

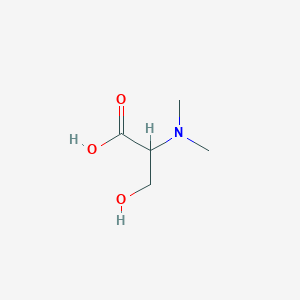

2-(二甲氨基)-3-羟基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Dimethylamino)-3-hydroxypropanoic acid is a chemical compound that is not widely documented in the literature. The closest related compound found is 2-(Dimethylamino)benzoic acid, which is a derivative of benzoic acid with a dimethylamino group attached to the second carbon of the benzene ring . It is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

The synthesis of compounds similar to 2-(Dimethylamino)-3-hydroxypropanoic acid, such as 3-(Dialkylamino)-2-hydroxypropyl 4-[(Alkoxy-carbonyl)amino]benzoates, has been reported. The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .作用机制

Target of Action

Similar compounds have been known to interact with various cellular and molecular targets

Mode of Action

Based on its chemical structure, it may interact with its targets through electrostatic interactions, hydrogen bonding, or hydrophobic interactions . The resulting changes could include alterations in cellular processes, enzymatic activity, or signal transduction pathways.

Biochemical Pathways

Similar compounds have been implicated in various metabolic and signaling pathways

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacokinetic properties, including various absorption rates, distribution patterns, metabolic pathways, and excretion routes . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to induce various cellular responses, including changes in gene expression, enzymatic activity, and cellular signaling

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Dimethylamino)-3-hydroxypropanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .

实验室实验的优点和局限性

One of the significant advantages of 2-(Dimethylamino)-3-hydroxypropanoic acid is its potential as a candidate for the development of new drugs. However, there are limitations to its use in lab experiments. 2-(Dimethylamino)-3-hydroxypropanoic acid is a relatively new compound, and its properties and potential applications are not fully understood. Additionally, 2-(Dimethylamino)-3-hydroxypropanoic acid is a complex molecule, making its synthesis and purification challenging.

未来方向

There are several future directions for research on 2-(Dimethylamino)-3-hydroxypropanoic acid. One potential area of research is the development of new drugs for cancer treatment. 2-(Dimethylamino)-3-hydroxypropanoic acid has been found to exhibit antitumor and anticancer properties, making it a potential candidate for the development of new cancer drugs. Additionally, research can focus on understanding the mechanism of action of 2-(Dimethylamino)-3-hydroxypropanoic acid, which can provide insights into its potential applications in various fields. Finally, research can focus on the synthesis and purification of 2-(Dimethylamino)-3-hydroxypropanoic acid, which can lead to the development of more efficient methods for its production.

Conclusion:

In conclusion, 2-(Dimethylamino)-3-hydroxypropanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied extensively for its potential applications in the development of new drugs. 2-(Dimethylamino)-3-hydroxypropanoic acid has been found to exhibit antitumor and anticancer properties, making it a potential candidate for the development of new cancer drugs. Additionally, 2-(Dimethylamino)-3-hydroxypropanoic acid has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the properties and potential applications of 2-(Dimethylamino)-3-hydroxypropanoic acid.

合成方法

2-(Dimethylamino)-3-hydroxypropanoic acid is synthesized using a specific method that involves the reaction of serine with formaldehyde and dimethylamine. The reaction takes place in the presence of a catalyst, which facilitates the formation of 2-(Dimethylamino)-3-hydroxypropanoic acid. The resulting compound is then purified using various techniques, including chromatography, to obtain a pure form of 2-(Dimethylamino)-3-hydroxypropanoic acid.

科学研究应用

药物和基因递送系统

源自2-(二甲氨基)-3-羟基丙酸的聚合物具有两亲性,使其适合用于构建药物和基因递送系统中的纳米载体。 这些系统可以设计为同时携带抗癌药物和核酸等治疗剂,以解决它们不同的物理化学性质 . 阳离子两亲性共聚物在水性介质中自组装成胶束,可以负载药物并与 DNA 形成复合物以实现靶向递送 .

控制农药释放

在农业中,控释制剂 (CRF) 对于可持续的植物保护至关重要。接枝了 2-(二甲氨基)-3-羟基丙酸的聚合物可用于制造农药微胶囊,从而实现 pH 和温度响应释放。 该方法提高了如嘧菌酯等农药的功效,并减少了它们对环境的影响 .

用于生物医学应用的纳米材料

该化合物能够形成可以进行“点击”化学反应的聚合物,使其成为合成多功能纳米材料的宝贵组成部分。 这些材料在生物医学领域具有潜在的应用,例如制造用于靶向治疗的生物相容性和可生物降解的纳米载体 .

光稳定性增强

某些化合物的光稳定性至关重要,尤其是在农药等应用中,因为不可避免地会暴露在阳光下。 用 2-(二甲氨基)-3-羟基丙酸衍生物制成的微胶囊可以显着增强嘧菌酯等物质的光稳定性,延长其功能寿命并降低毒性 .

急性毒性降低

通过将农药封装在由 2-(二甲氨基)-3-羟基丙酸聚合物制成的微胶囊中,可以降低这些物质的急性毒性。 这在减少对非目标生物(如水生生物)的影响方面特别有利,同时保持了农药的预期杀虫效果 .

刺激响应系统

源自 2-(二甲氨基)-3-羟基丙酸的聚合物可以设计为对环境刺激做出反应,例如 pH 或温度的变化。 该特性被利用在刺激响应系统的设计中,用于控制药物释放等应用,其中治疗剂的递送由特定条件精确触发 .

属性

IUPAC Name |

2-(dimethylamino)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOZUUWRLMQQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2812-34-2 |

Source

|

| Record name | NSC45509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1-azabicyclo[2.2.1]heptane-3,4-[1,3]dioxolane] (9CI)](/img/no-structure.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)

![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)

![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)